molecular formula C20H32N4O4S B4495827 1-(dimethylsulfamoyl)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}piperidine-3-carboxamide

1-(dimethylsulfamoyl)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}piperidine-3-carboxamide

Cat. No.: B4495827
M. Wt: 424.6 g/mol
InChI Key: HCFUJVFCAMMVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(dimethylsulfamoyl)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a sulfonamide group, and an ether linkage, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dimethylsulfamoyl)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonamide group, and the attachment of the ether linkage. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step often involves the reaction of a suitable amine with a sulfonyl chloride under basic conditions.

    Attachment of the Ether Linkage: This can be accomplished through nucleophilic substitution reactions, where a hydroxyl group reacts with an alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(dimethylsulfamoyl)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(dimethylsulfamoyl)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}piperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(dimethylsulfamoyl)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors on cell surfaces, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Signal Transduction: It can influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

1-(dimethylsulfamoyl)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}piperidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(dimethylsulfamoyl)-N-(1-methylpiperidin-4-yl)piperidine-3-carboxamide: Similar structure but lacks the ether linkage.

    1-(dimethylsulfamoyl)-N-{1-[4-(4-methylpiperidin-1-yl)phenyl]ethyl}piperidine-4-carboxamide: Contains an additional ethyl group.

    1-(dimethylsulfamoyl)-N-[2-(1-methylpiperidin-4-yl)ethyl]piperidine-4-carboxamide: Features a different substitution pattern on the piperidine ring.

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[4-(1-methylpiperidin-4-yl)oxyphenyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O4S/c1-22(2)29(26,27)24-12-4-5-16(15-24)20(25)21-17-6-8-18(9-7-17)28-19-10-13-23(3)14-11-19/h6-9,16,19H,4-5,10-15H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFUJVFCAMMVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)NC(=O)C3CCCN(C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(dimethylsulfamoyl)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}piperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(dimethylsulfamoyl)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}piperidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(dimethylsulfamoyl)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}piperidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(dimethylsulfamoyl)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}piperidine-3-carboxamide
Reactant of Route 5
1-(dimethylsulfamoyl)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}piperidine-3-carboxamide
Reactant of Route 6
1-(dimethylsulfamoyl)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.